5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential of 1,3,4-Thiadiazole Derivatives
The compound 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine falls under the class of 1,3,4-thiadiazole derivatives, known for their wide pharmacological applications. Research has established 1,3,4-thiadiazole and its derivatives as significant pharmacophores, demonstrating a broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The structural flexibility of 1,3,4-thiadiazole allows for extensive chemical modification, enhancing its interaction with various biological targets through hydrogen bonding, among other mechanisms. This makes it a crucial scaffold in medicinal chemistry for the development of new therapeutic agents with improved pharmacological profiles (Lelyukh, 2019).
Antimicrobial and Antitumor Activities
Specific studies on 1,3,4-thiadiazole derivatives have highlighted their role in addressing microbial resistance and tumor growth. The derivatives exhibit a broad range of antimicrobial activities, making them valuable in the fight against infectious diseases. Additionally, their antitumor properties are of significant interest in cancer research, providing a basis for the development of new anticancer drugs. The combination of the 1,3,4-thiadiazole core with various heterocycles has shown to produce a synergistic effect, enhancing their efficacy as biological agents. This synergy underscores the importance of 1,3,4-thiadiazole derivatives in drug discovery and development for multiple therapeutic areas (Alam, 2018).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity, suggesting potential targets within bacterial cells .
Mode of Action
It may be hypothesized that, like other thiadiazole derivatives, it could interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial cell death .
Result of Action
Based on the antimicrobial activity of similar compounds, it can be hypothesized that this compound may lead to bacterial cell death .
Properties
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7-3-4-9(8(2)5-7)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBSWNVTBJDHRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NN=C(S2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350662 |
Source
|
Record name | 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119869-04-4 |
Source
|
Record name | 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.